5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Description
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N4O/c7-6(8,9)3-1-4(14)13-5(12-3)10-2-11-13/h1-2H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTMBKSOMNTQJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N=CNN2C1=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361390 | |
| Record name | ST50180788 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40775-91-5, 299918-83-5 | |
| Record name | ST50180788 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the triazolopyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The triazolopyrimidine ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-one.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
Antiviral Activity
Research has indicated that compounds related to 5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol exhibit antiviral properties. For instance, derivatives of this compound have shown efficacy against several viral pathogens by inhibiting viral replication mechanisms. Studies have highlighted the potential of these compounds in developing antiviral therapies for diseases such as influenza and HIV .
Anticancer Properties
The compound has been investigated for its anticancer properties. Certain derivatives have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of various enzymes involved in disease processes. For example, studies have shown that it can inhibit specific kinases and phosphodiesterases, which are critical in cancer and inflammatory diseases .
Herbicide Development
The unique structure of this compound makes it a candidate for herbicide development. Its ability to interfere with plant growth pathways can lead to the formulation of effective herbicides that target specific weeds without affecting crops .
Fungicidal Properties
Research has also explored the fungicidal properties of this compound. Its derivatives have shown promise in controlling fungal pathogens that affect crops, thus contributing to agricultural productivity and food security .
Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal and chemical stability due to the presence of fluorine atoms . These materials can be applied in coatings and advanced composites.
Sensor Development
The compound's unique electronic properties make it suitable for developing sensors that can detect environmental pollutants or biological markers. Research is ongoing to optimize its use in sensor technology for real-time monitoring applications .
Synthesis and Characterization
A study conducted on the regioselective synthesis of this compound derivatives demonstrated high yields under optimized conditions using solvent-free methods. This approach not only enhances sustainability but also provides valuable insights into the scalability of production for industrial applications .
Biological Assays
In a series of biological assays conducted to evaluate the antiviral activity of various derivatives of this compound, significant inhibition was observed against specific viral strains at low micromolar concentrations. This highlights its potential as a lead compound for drug development targeting viral infections .
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme dihydroorotate dehydrogenase, which is crucial for pyrimidine biosynthesis in certain pathogens . This inhibition disrupts the synthesis of nucleotides, thereby exerting its antimicrobial effects.
Comparison with Similar Compounds
Structural Modifications and Physical Properties
Key structural analogs differ in substituents at the 5-position (e.g., methyl, ethyl, phenyl, halogen) and modifications at the 7-position (e.g., hydroxyl, alkoxy, chloro). The trifluoromethyl group is strongly electron-withdrawing, influencing electronic distribution, solubility, and intermolecular interactions compared to other substituents.
Table 1: Physical Properties of Selected Triazolopyrimidine Derivatives
Key Observations :
- The trifluoromethyl derivative has a lower melting point than the 5-methyl analog (263°C vs. 287°C), likely due to reduced crystallinity from the bulky -CF₃ group .
- Electron-withdrawing substituents (-CF₃, -Cl) downfield-shift aromatic protons in NMR, as seen in δ 8.40 for the target compound versus δ 8.15 for 5-methyl .
Key Observations :
Antimalarial Activity :
Anticancer Activity :
- Triazolopyrimidines with -CF₃ or fluoroalkylamino groups exhibit tubulin polymerization inhibition. Substituents at the 5-position (e.g., -CF₃) and para-substituted phenyl rings are critical for potency .
Antibacterial and Antifungal Potential:
Biological Activity
5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS Number: 40775-91-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its potential as an anticancer agent, antiviral properties, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C6H3F3N4O, with a molecular weight of 204.11 g/mol. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their biological efficacy.
Biological Activity Overview
The biological activities of this compound encompass various mechanisms and therapeutic applications:
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance:
- In vitro Studies : A series of derivatives based on the triazolo[1,5-a]pyrimidine scaffold were evaluated for their antiproliferative activities against human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). One derivative exhibited IC50 values of 9.47 µM against MGC-803 cells, indicating significant potency compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 12.0 µM) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| H12 | MGC-803 | 9.47 |
| H12 | HCT-116 | 9.58 |
| H12 | MCF-7 | 13.1 |
- Mechanism of Action : The compound was found to inhibit the ERK signaling pathway, leading to reduced phosphorylation levels of key proteins involved in cell proliferation and survival . Additionally, it induced apoptosis and G2/M phase arrest in cancer cells.
Antiviral Activity
Triazolo[1,5-a]pyrimidine derivatives have also shown promise as antiviral agents. In a study investigating their ability to inhibit HIV-1 replication:
- Inhibition Assays : Compounds demonstrated varying degrees of RNase H inhibitory activity with IC50 values in the micromolar range (e.g., IC50 = 17.7 µM for one derivative). This suggests potential utility in treating viral infections .
Other Pharmacological Effects
Beyond anticancer and antiviral properties, triazolo-pyrimidines have been explored for additional therapeutic applications:
- Antibacterial Activity : Some derivatives have exhibited antibacterial properties against various strains.
- Cytotoxicity : The cytotoxic effects on non-cancerous cell lines were also assessed to evaluate selectivity and safety profiles.
Case Studies
Several case studies illustrate the compound's biological relevance:
- Study on Anticancer Efficacy : A derivative was tested against multiple cancer cell lines with promising results indicating its potential as a lead compound in drug development .
- Antiviral Research : A study focusing on HIV revealed that certain modifications to the triazolo-pyrimidine scaffold enhanced antiviral activity significantly .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol?
- Methodological Answer : A common approach involves cyclization of precursors (e.g., 3-amino-1,2,4-triazole and trifluoromethyl-substituted aldehydes) in polar solvents like dimethylformamide (DMF) or ethanol/water mixtures under reflux (120°C, 10–24 hours). Catalysts such as TMDP (trimethylenediphosphine) can enhance reaction efficiency in biphasic solvent systems (e.g., ethanol/water, 1:1 v/v). Reaction progress is monitored via TLC, with purification by recrystallization (e.g., ethanol/DMF) .
Q. How is the compound characterized using spectroscopic and analytical techniques?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry and substituent positions (e.g., trifluoromethyl group at C5, hydroxyl at C7) using Bruker Avance 400 MHz instruments.
- Microanalysis : Validate elemental composition (C, H, N) via Perkin-Elmer 240-B microanalyzers.
- Melting Point : Determine purity using Büchi B-545 apparatus .
Q. What are the key structural features influencing its biological activity?
- Methodological Answer : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyl group at C7 enables hydrogen bonding with target enzymes. Comparative studies with analogs (e.g., 5-methyl or 6-cyano derivatives) reveal that the trifluoromethyl moiety is critical for kinase inhibition or antimicrobial activity .
Advanced Research Questions
Q. How can computational methods predict the pharmacokinetic properties of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations assess binding affinities to targets like kinases or cytochrome P450 enzymes. ADMET predictions (e.g., SwissADME) evaluate logP, solubility, and BBB permeability. Substituent effects (e.g., trifluoromethyl vs. methyl) are modeled to optimize bioavailability .
Q. What strategies resolve contradictions in synthetic yields between aqueous vs. organic solvent systems?
- Methodological Answer : Contradictions arise from solvent polarity affecting cyclization kinetics. Systematic screening (e.g., water/ethanol vs. DMF) under inert atmospheres identifies optimal dielectric constants. Catalyst loading (e.g., 10 mol% TMDP vs. PyBroP) and temperature gradients (80–120°C) are adjusted to stabilize intermediates .
Q. How are reactive intermediates (e.g., dihydro derivatives) stabilized during functionalization?
- Methodological Answer : Dihydro intermediates are stabilized using mild reducing agents (e.g., NaBH4) or inert gas purging. For trifluoromethyl group retention, fluorinated solvents (e.g., hexafluoroisopropanol) minimize decomposition. Cross-coupling reactions (e.g., Suzuki-Miyaura) require Pd catalysts and aryl boronic acids under anhydrous conditions .
Q. What in vitro assays evaluate its enzyme inhibition potential?
- Methodological Answer :
- Kinase Assays : Measure IC50 values via fluorescence polarization (e.g., EGFR or CDK2 inhibition).
- Microbial Growth Inhibition : Use broth microdilution (MIC determination) against Gram-positive/negative strains.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response profiling .
Q. How does the trifluoromethyl group influence structure-activity relationships (SAR) in analogs?
- Methodological Answer : Trifluoromethyl enhances electron-withdrawing effects, altering π-π stacking and van der Waals interactions. SAR studies compare analogs (e.g., 5-CF3 vs. 5-CH3) using X-ray crystallography (e.g., Acta Crystallographica data) to map binding modes. Bioisosteric replacement with Cl or Br reveals steric and electronic trade-offs .
Safety and Handling
Q. What safety protocols are recommended for handling reactive intermediates?
- Methodological Answer : Use fume hoods for volatile intermediates (e.g., trifluoromethylated isocyanates). PPE (gloves, goggles) and inert gas lines (N2/Ar) prevent oxidation. Waste is neutralized (e.g., aqueous NaHCO3 for acidic byproducts) and stored in labeled containers for professional disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
